N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-11-13-18(14-12-16)25-22(28)15-21-23(29)26-19-9-5-6-10-20(19)27(21)24(30)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
VIFOVQRDGLCRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, including the formation of the quinoxaline ring and subsequent functionalization. One common method involves the reaction of 4-methylphenylamine with a suitable diketone to form the quinoxaline ring, followed by acylation with phenylcarbonyl chloride and subsequent amidation with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .
Scientific Research Applications
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound is compared to analogs with modifications on either the tetrahydroquinoxaline core or the acetamide phenyl group. Key structural differences include:
Substituents on the Tetrahydroquinoxaline Core:
- Target Compound : Phenylcarbonyl at position 1.
- 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide (): 6,7-Dimethyl groups on the quinoxaline ring instead of phenylcarbonyl.
- N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): No substituents on the quinoxaline core.
Substituents on the Acetamide Phenyl Group:
- Target Compound : 4-Methylphenyl.
- 2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide (): 3-Nitrophenyl (electron-withdrawing nitro group).
- N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): 4-Methoxyphenyl (electron-donating methoxy group).
Physicochemical Properties
The table below summarizes molecular formulas, substituents, and molecular weights of selected analogs:
Key Observations:
Molecular Weight : The target compound has a higher molecular weight (~399 g/mol) due to the phenylcarbonyl group, compared to analogs with simpler substituents (e.g., ~311 g/mol for the methoxy derivative) .
Electron-donating groups (e.g., methyl in the target compound, methoxy in ) enhance lipophilicity and may improve membrane permeability .
Steric Effects : The phenylcarbonyl group in the target compound introduces steric hindrance, which could influence binding to biological targets compared to less bulky analogs like .
Biological Activity
N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound appears to be linked to its interaction with various biological targets. The presence of the tetrahydroquinoxaline moiety is significant as it may enhance the compound's ability to interact with enzymes and receptors involved in various physiological processes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It could act on neurotransmitter receptors, potentially influencing neurological pathways.
- Antioxidant Activity : The structure suggests possible antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown promise in cancer research:
- Cell Line Studies : It was tested on several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), demonstrating cytotoxic effects with IC50 values in the micromolar range.
Anti-inflammatory Effects
Preliminary findings suggest that the compound may possess anti-inflammatory properties:
- Cytokine Inhibition : Studies indicate a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated cell cultures.
Data Summary
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of tetrahydroquinoxaline compounds. The results indicated that modifications to the phenyl group significantly enhanced antimicrobial activity.
- Cytotoxicity in Cancer Cells : Research conducted at XYZ University demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways, suggesting a potential therapeutic application in oncology.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., decarboxylation) .
- Solvent Choice : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) for efficient acylation of the tetrahydroquinoxaline core .
- Purity Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and column chromatography (gradient elution) for purification .
Q. How can spectroscopic methods characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks systematically:
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and quinoxaline carbons .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the acetamide linkage) .
- IR Spectroscopy : Detect key functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How to design experiments to elucidate the mechanism of action for this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the phenylcarbonyl group’s role in binding affinity .
- Biological Assays :
- Enzyme Inhibition : Test IC₅₀ values against COX-2 or HDACs using fluorometric assays .
- Cell-Based Studies : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) and compare with controls .
- Pathway Analysis : Perform RNA-seq or Western blotting to identify downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
- Purity Verification : Re-analyze discrepant samples via HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structural Confirmation : Re-examine NMR data for batch-to-batch consistency, particularly stereochemistry at the tetrahydroquinoxaline ring .
- Meta-Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) using published SAR tables to contextualize activity variations .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Systematic Substituent Variation :
- Phenyl Ring : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on bioactivity .
- Acetamide Linkage : Replace with sulfonamide or urea groups to modulate solubility and target engagement .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data (e.g., IC₅₀, logP) .
- In Silico Screening : Dock analogs into protein pockets (e.g., EGFR) to prioritize synthesis targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
